molecular formula C20H18O5S2 B14504863 [(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride CAS No. 64503-03-3

[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride

Cat. No.: B14504863
CAS No.: 64503-03-3
M. Wt: 402.5 g/mol
InChI Key: BHYANNZIWSUQKB-UHFFFAOYSA-N
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Description

[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride is an organic compound that belongs to the class of acetic anhydrides It is characterized by the presence of a sulfanyl group attached to an acetic anhydride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride typically involves the reaction of [(2-Oxo-2-phenylethyl)sulfanyl]acetic acid with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the anhydride. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the anhydride to its corresponding alcohol or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the anhydride moiety, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols, amines, or thiols are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Esters and amides.

Scientific Research Applications

[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential as an inhibitor of protein synthesis in bacteria and yeast.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit protein synthesis by binding to the ribosomal subunits in bacteria and yeast. This binding interferes with the translation process, leading to the inhibition of protein production. The specific pathways and molecular targets involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    [(2-Oxo-2-phenylethyl)sulfanyl]acetic acid: A precursor to the anhydride, with similar chemical properties.

    [(1-Hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid: Another related compound with hydroxyl functionality.

    Alpha,alpha-diphenylacetates: Compounds with similar structural features and biological activities.

Uniqueness

[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride is unique due to its specific anhydride functionality combined with the sulfanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

64503-03-3

Molecular Formula

C20H18O5S2

Molecular Weight

402.5 g/mol

IUPAC Name

(2-phenacylsulfanylacetyl) 2-phenacylsulfanylacetate

InChI

InChI=1S/C20H18O5S2/c21-17(15-7-3-1-4-8-15)11-26-13-19(23)25-20(24)14-27-12-18(22)16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

BHYANNZIWSUQKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSCC(=O)OC(=O)CSCC(=O)C2=CC=CC=C2

Origin of Product

United States

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